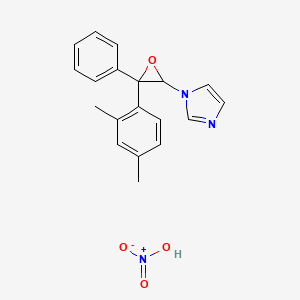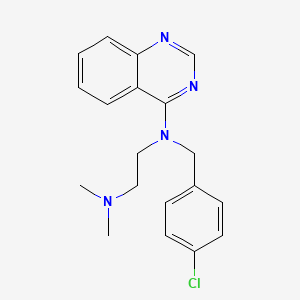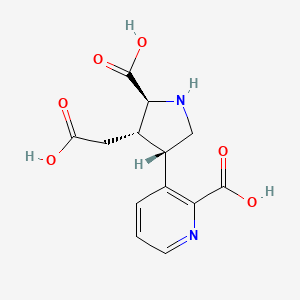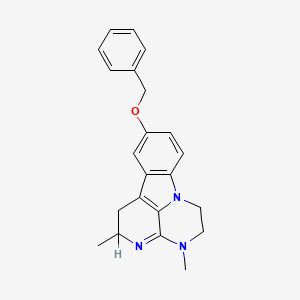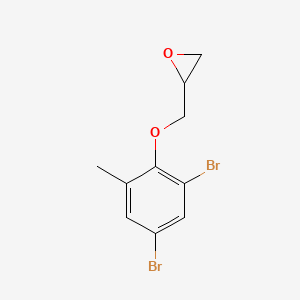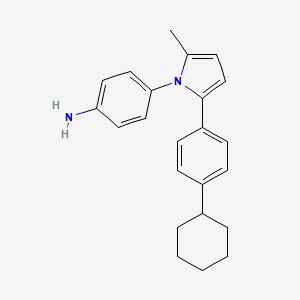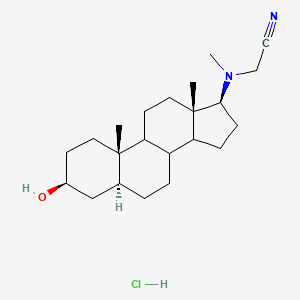
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate is an organophosphorus compound with the molecular formula C7H15ClNO4P It is known for its unique chemical structure, which includes a phosphonate group, a chloro(hydroxyimino)methyl group, and two isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate typically involves the reaction of phosphonic acid derivatives with appropriate chlorinating and hydroxyimino agents. One common method includes the reaction of diisopropyl phosphite with chloral hydrate and hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the chloro(hydroxyimino)methyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine-substituted phosphonates, and thiophosphonates.
Wissenschaftliche Forschungsanwendungen
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and as an antiviral agent.
Industry: It is used in the production of flame retardants, plasticizers, and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisopropyl phosphonate
- Diisopropyl hydrogen phosphite
- Diisopropyl phosphite
Uniqueness
Bis(1-methylethyl) (chloro(hydroxyimino)methyl)phosphonate is unique due to the presence of the chloro(hydroxyimino)methyl group, which imparts distinct chemical reactivity and biological activity compared to other similar phosphonate compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
127933-57-7 |
|---|---|
Molekularformel |
C7H15ClNO4P |
Molekulargewicht |
243.62 g/mol |
IUPAC-Name |
(1E)-1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl chloride |
InChI |
InChI=1S/C7H15ClNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7- |
InChI-Schlüssel |
VHIGWDULHKUWOS-CLFYSBASSA-N |
Isomerische SMILES |
CC(C)OP(=O)(/C(=N\O)/Cl)OC(C)C |
Kanonische SMILES |
CC(C)OP(=O)(C(=NO)Cl)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


